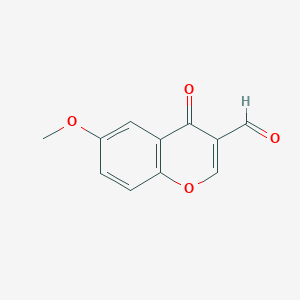

6-methoxy-4-oxo-4H-chromene-3-carbaldehyde

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

6-methoxy-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-14-8-2-3-10-9(4-8)11(13)7(5-12)6-15-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFXSWVYDSZVBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC=C(C2=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350989 | |

| Record name | 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42059-79-0 | |

| Record name | 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHOXYCHROMONE-3-CARBOXALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activities of Chromone 3 Carbaldehyde Derivatives with a Focus on Structure Activity Relationships

Antimicrobial Activity

Chromene derivatives have been widely investigated for their antimicrobial properties. orientjchem.org Studies on various 2-amino-3-cyano-4H-chromene derivatives have demonstrated their activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nanobioletters.com The synthesis of novel chromene derivatives, often starting from precursors like substituted chromene-3-carbaldehydes, has yielded compounds with significant antibacterial and antifungal activity. orientjchem.orgmdpi.com

Anticancer Activity

The development of chromene-based anticancer agents is a very active area of research. nih.govresearchgate.net Chromene derivatives have shown cytotoxic effects against a variety of cancer cell lines, including multi-drug resistant (MDR) strains. nih.gov For example, a series of 4H-chromene-based compounds were found to selectively kill multi-drug resistant HL60/MX2 human leukemia cells. nih.gov The 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde scaffold is a valuable starting point for creating such compounds, whose mechanisms of action can include microtubule destabilization and inhibition of key oncogenic proteins like MYB. oaes.cc

Other Potential Therapeutic Uses

Beyond antimicrobial and anticancer effects, the broader class of chromone (B188151) compounds has been linked to other potential therapeutic applications. These include antioxidant, anti-inflammatory, and antianaphylactic activities. nih.govresearchgate.net Derivatives synthesized from this compound could potentially be explored for these and other biological activities, making it a compound of continuing interest in medicinal chemistry.

Applications in Materials Science and Other Fields

While the primary focus of research on 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde and its derivatives has been in medicinal chemistry, its chemical nature suggests potential in other areas. The Vilsmeier-Haack reaction, used in its synthesis, is noted for producing key building blocks in materials chemistry. wikipedia.org The planar, conjugated structure and reactive aldehyde group could allow this compound to be used as a monomer or precursor for synthesizing novel organic dyes, polymers, or functional materials. However, based on the available literature, its application in materials science remains a field for future exploration.

Conclusion and Future Perspectives

Summary of Key Research Findings

Research into 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde and its close analogs primarily highlights its role as a synthetic intermediate and the diverse biological activities associated with the broader chromone (B188151) class. The chromone core is a common feature in many natural products and medicinal agents, known to exhibit a variety of pharmacological properties. nih.gov

Synthesis and Chemical Properties: The synthesis of 3-formyl chromones is often achieved through the Vilsmeier-Haack reaction. For instance, a related compound, 8-hydroxy-7-iodo-4-oxo-4H-chromene-3-carbaldehyde, is prepared by treating the corresponding hydroxyacetophenone with a mixture of phosphoryl chloride (POCl3) and dimethylformamide (DMF). nih.gov A similar method is used for 6-methyl-4-oxo-4H-chromene-3-carbaldehyde, where 5-methyl-2-hydroxyacetophenone is reacted with a POCl3-DMF mixture. nih.gov The 3-formyl group (an aldehyde at the 3-position) and the 6-methoxy group (an electron-donating group on the benzene (B151609) ring) are key functional features that allow for further chemical modifications, influencing the molecule's reactivity and biological interactions. nih.govnih.gov The parent compound, 4-oxo-4H-chromene-3-carbaldehyde, serves as a starting material for creating more complex derivatives, such as pyrazole-containing molecules, by reacting it with other chemical entities. mdpi.com

Biological and Pharmacological Context: While specific, in-depth studies on the standalone biological activity of this compound are not extensively documented in high-impact literature, the chromone family is widely recognized for a vast range of biological effects. These activities include:

Antimicrobial and Antifungal: Chromone derivatives have shown promising activity against various infectious organisms. tandfonline.com

Anti-inflammatory: Certain chromones are known to inhibit enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammatory pathways. nih.govnih.govtandfonline.com

Anticancer: The chromone scaffold is considered privileged in the search for anticancer drugs, with some derivatives showing potential as topoisomerase inhibitors. nih.govresearchgate.net

Anticonvulsant: Various heterocyclic compounds, including some with chromone-like structures, have been investigated for their anticonvulsant properties. japsonline.comnih.govnih.govscispace.com

Neuroprotective: Chromones are being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's by targeting enzymes such as monoamine oxidase-B (MAO-B) and cholinesterases. nih.govnih.gov

Antidiabetic: Recent computational studies have investigated 6-substituted 3-formyl chromone derivatives as potential agents for managing diabetes by targeting proteins like the insulin-degrading enzyme (IDE). nih.gov

The research consistently indicates that the type, number, and position of substituents on the chromone core are critical in determining the specific pharmacological activity. researchgate.net

Potential for Further Exploration of this compound

The existing body of research on the broader chromone family opens up numerous avenues for the specific exploration of this compound. Its structural features suggest significant untapped potential.

As a Synthetic Intermediate: The aldehyde group at the C-3 position is a reactive site ideal for creating a diverse library of derivative compounds. It can readily undergo reactions to form Schiff bases, hydrazones, and other complex heterocyclic systems. nih.govmdpi.com These new, more complex molecules can then be screened for enhanced or novel biological activities. For example, studies on other chromones have shown that converting the 3-carbaldehyde group into a hydrazone can yield compounds with potent inhibitory activity against various enzymes. nih.gov

Investigation of Specific Biological Activities:

Anti-inflammatory and Analgesic: Given that flavonoid and chromone derivatives are known to modulate inflammatory pathways, this compound is a candidate for in-vitro and in-vivo anti-inflammatory screening. nih.gov Studies could focus on its ability to inhibit pro-inflammatory cytokines like TNF-α and interleukins. nih.gov

Anticancer: The compound could be tested against various cancer cell lines. Research could explore its mechanism, such as the inhibition of key enzymes like topoisomerases or protein kinases, which is a known activity for some chromone derivatives. nih.gov

Anticonvulsant: The anticonvulsant potential of this specific methoxy-substituted chromone could be evaluated using established models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.gov Structure-activity relationship (SAR) studies could compare its efficacy to other substituted chromones.

Antimicrobial: As antibiotic resistance becomes a growing public health challenge, exploring novel chemical scaffolds is crucial. acs.org This compound and its derivatives could be screened against a panel of pathogenic bacteria and fungi to identify potential new antimicrobial agents.

Below is an interactive table summarizing the properties of this compound.

Future Directions in Chromone Research and Drug Development

The broader field of chromone chemistry is evolving, with several key trends shaping its future in drug discovery and beyond.

Development of Multi-Target-Directed Ligands (MTDLs): Complex diseases like Alzheimer's often involve multiple pathological pathways. nih.gov A significant future direction is the design of single chromone-based molecules that can interact with multiple targets simultaneously (MTDLs). tandfonline.com For instance, researchers are developing chromone derivatives that can concurrently inhibit cholinesterases and MAO-B, offering a more holistic therapeutic approach to neurodegeneration. nih.govnih.gov

Focus on Green and Sustainable Synthesis: While traditional methods for synthesizing chromones are effective, there is a growing need to develop more environmentally friendly, efficient, and sustainable synthetic methodologies. acs.org This includes the use of microwave-assisted synthesis and other green chemistry principles to reduce waste and energy consumption. mdpi.com

Drug Repurposing: Discovering new therapeutic uses for existing, approved drugs is an attractive and cost-effective strategy. acs.org Chromone-based drugs that are already on the market, such as Pranlukast (used for asthma), could be systematically screened for new applications, potentially accelerating the drug development pipeline. acs.org

Exploration of Novel Biological Targets: Future research will likely involve screening chromone libraries against novel biological targets, including orphan receptors and hormone regulators. acs.org This could uncover entirely new therapeutic areas for this versatile scaffold.

Q & A

Q. What are the challenges in scaling up synthesis while maintaining purity for in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。